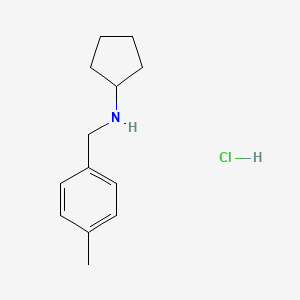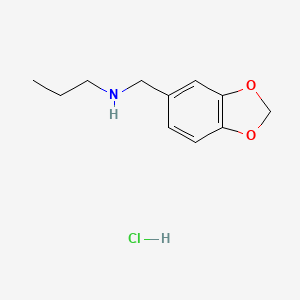![molecular formula C17H22ClN B6319786 (Butan-2-yl)[(4-phenylphenyl)methyl]amine hydrochloride CAS No. 1158447-84-7](/img/structure/B6319786.png)
(Butan-2-yl)[(4-phenylphenyl)methyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-2-yl)[(4-phenylphenyl)methyl]amine hydrochloride, also known as BPPMA-HCl, is an organic compound with a wide range of applications in scientific research. BPPMA-HCl is a chiral amine that has been used in the synthesis of various compounds, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. BPPMA-HCl has also been used in a variety of biochemical and physiological studies, and has been found to have a number of advantages and limitations when used in laboratory experiments.
Applications De Recherche Scientifique
(Butan-2-yl)[(4-phenylphenyl)methyl]amine hydrochloride has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. This compound has also been used in a variety of biochemical and physiological studies, including studies of enzyme activities, receptor binding, and other cellular processes. This compound has also been used in studies of the pharmacological effects of various compounds, and in the synthesis of various compounds for use in drug delivery systems.
Mécanisme D'action
(Butan-2-yl)[(4-phenylphenyl)methyl]amine hydrochloride has been found to act as an agonist at several different receptors, including the 5-hydroxytryptamine (5-HT) receptor and the histamine H3 receptor. This compound has also been found to inhibit the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters in the brain. This inhibition of MAO has been found to be dose-dependent, with higher doses leading to greater inhibition of MAO.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters in the brain. This compound has also been found to act as an agonist at several different receptors, including the 5-hydroxytryptamine (5-HT) receptor and the histamine H3 receptor. This compound has also been found to have an antidepressant-like effect, as well as an anxiolytic effect.
Avantages Et Limitations Des Expériences En Laboratoire
(Butan-2-yl)[(4-phenylphenyl)methyl]amine hydrochloride has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized in a single step using a condensation reaction of 4-phenylphenylmethanamine and butan-2-ol. This compound has also been found to have a number of biochemical and physiological effects, making it useful for studies of enzyme activities, receptor binding, and other cellular processes. However, this compound has a relatively short shelf life, and must be stored in a cool, dry place to prevent degradation.
Orientations Futures
The future directions for (Butan-2-yl)[(4-phenylphenyl)methyl]amine hydrochloride are numerous. One possible direction is to further study its mechanism of action, as well as its biochemical and physiological effects. Additionally, this compound could be used in the synthesis of novel compounds for use in drug delivery systems. This compound could also be used in studies of the pharmacological effects of various compounds. Finally, this compound could be used to develop new methods of synthesizing organic compounds, such as pharmaceuticals, agrochemicals, and other organic compounds.
Méthodes De Synthèse
(Butan-2-yl)[(4-phenylphenyl)methyl]amine hydrochloride can be synthesized using a variety of methods, including a condensation reaction of 4-phenylphenylmethanamine and butan-2-ol. The reaction is catalyzed by a strong acid, such as hydrochloric acid, and proceeds in a single step. The reaction produces this compound as a white crystalline solid. The reaction is typically carried out at temperatures between 0 and 25°C, and the reaction time is typically between 1 and 3 hours.
Propriétés
IUPAC Name |
N-[(4-phenylphenyl)methyl]butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N.ClH/c1-3-14(2)18-13-15-9-11-17(12-10-15)16-7-5-4-6-8-16;/h4-12,14,18H,3,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKMQACGTYDZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6319717.png)


amine hydrochloride](/img/structure/B6319730.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B6319731.png)
![{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B6319736.png)
amine hydrochloride](/img/structure/B6319741.png)
amine hydrochloride](/img/structure/B6319748.png)
![(Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319764.png)
![(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319783.png)
![(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B6319796.png)
amine hydrochloride](/img/structure/B6319798.png)
amine hydrochloride](/img/structure/B6319805.png)
